molecular formula C8H7ClF3NS B1416858 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 949259-77-2

2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline

Cat. No.: B1416858
CAS No.: 949259-77-2
M. Wt: 241.66 g/mol
InChI Key: JJAPPZLXGFYTDB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS/c9-7(8(10,11)12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAPPZLXGFYTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Studies: No crystallographic data were found for the target compound, unlike N-(2-Thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]-sulfanyl}ethylsulfanyl)aniline (), which has detailed structure reports .
  • Toxicity and Safety: Limited hazard data exist for the target compound, whereas analogs like 2-(ethylsulfonyl)-5-(trifluoromethyl)aniline () lack explicit safety profiles .

Biological Activity

2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications.

Chemical Structure and Properties

The compound features a chloro group and a trifluoroethyl sulfanyl moiety attached to an aniline structure. Its molecular formula is C9H8ClF3NC_9H_8ClF_3N with a molecular weight of approximately 237.62 g/mol. The presence of fluorine atoms contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound can inhibit the growth of certain bacterial strains, particularly Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and function.
  • Anticancer Activity : Preliminary investigations have shown that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Insecticidal Effects : The compound has been evaluated for its efficacy as an insecticide, demonstrating significant activity against common agricultural pests.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and death.

Antimicrobial Activity

A study conducted by researchers at a pharmaceutical lab demonstrated the effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Research

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase, suggesting apoptosis induction.

Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
107520
504060

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 2
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.